N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole carboxamide derivative featuring a thiomorpholin-4-yl group and a pyrrole substituent. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse bioactivity, including anticancer, antimicrobial, and central nervous system (CNS)-targeting properties . The thiomorpholin group, a sulfur-containing morpholine analog, enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability. Structural confirmation of this compound likely involved X-ray crystallography using the SHELX software suite, a standard tool for small-molecule refinement .
Properties
Molecular Formula |
C18H18N4O2S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(2-oxo-2-thiomorpholin-4-ylethyl)-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C18H18N4O2S2/c23-16(21-7-9-25-10-8-21)12-19-17(24)13-3-4-14-15(11-13)26-18(20-14)22-5-1-2-6-22/h1-6,11H,7-10,12H2,(H,19,24) |
InChI Key |
OYKVYSUGZIPODY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The pyrrole ring can be introduced via a condensation reaction with a suitable pyrrole precursor. The thiomorpholine moiety is then attached through a nucleophilic substitution reaction, followed by oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be further oxidized to introduce sulfoxide or sulfone functionalities.
Reduction: The oxo group can be reduced to a hydroxyl group under mild conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution can be achieved using bases like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine moiety can yield sulfoxides or sulfones, while reduction of the oxo group can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity could lead to the development of new therapeutic agents for various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
Compound from : N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
- Key Differences: Replaces the thiomorpholin-4-yl group with a cyclohexenyl ethylamino substituent.
- Implications : The cyclohexenyl group introduces steric bulk and hydrophobicity, which may reduce solubility compared to the thiomorpholin-containing analog. The absence of sulfur in the substituent could diminish hydrogen-bonding capacity and alter metabolic pathways.
- Reference :
Patent Compound (): N-Benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)propanamide
- Key Differences : Features a trimethoxyphenyl acetyl group and a propanamide core instead of benzothiazole.
- Implications: The trimethoxyphenyl group is associated with microtubule-targeting activity (e.g., anticancer applications).
Analogs with Alternative Heterocyclic Cores
Compound 781632-39-1 () : N,N-Diethyl-2-(4-morpholinyl)-5-benzoxazolesulfonamide
- Key Differences : Replaces benzothiazole with benzoxazole and adds a sulfonamide group.
- Implications: The oxygen atom in benzoxazole (vs. The sulfonamide group enhances solubility but may alter binding kinetics .
Compound 733794-08-6 (): [2-(2,2-Dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-methylpyrrole-2-carboxylate
- Key Differences: Utilizes a quinoxalinone core instead of benzothiazole.
- Implications: Quinoxalinone derivatives are known for intercalation into DNA or enzyme inhibition (e.g., kinase targets). The absence of the benzothiazole scaffold may shift bioactivity toward nucleic acid interactions .
Substituent-Driven Property Modulations
Research Findings and Implications
- Thiomorpholin vs.
- Benzothiazole vs. Benzoxazole : Benzothiazole’s sulfur atom provides stronger electron-withdrawing effects, which may improve binding to electron-rich enzymatic pockets compared to benzoxazole .
- Trimethoxyphenyl Groups : Commonly linked to tubulin inhibition, suggesting the patent compound () may have antiproliferative effects distinct from the target compound’s hypothesized mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
